molecular formula C6H7ClN2O B7804341 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7804341
M. Wt: 158.58 g/mol
InChI Key: ZBGUZQNUVSLDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

The synthesis of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUZQNUVSLDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.